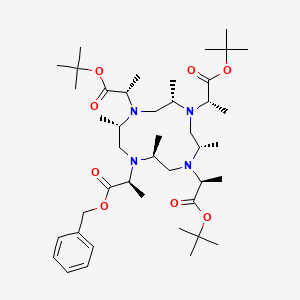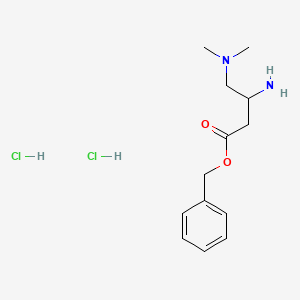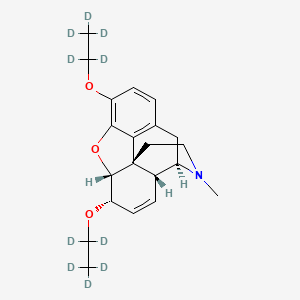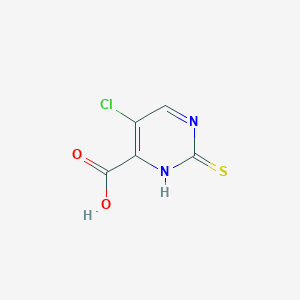
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen: is a complex organic compound that features multiple ester groups and a cyclen core. Cyclen, a macrocyclic compound, is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications. The addition of ester groups, particularly benzyl and tert-butyl esters, enhances its chemical versatility and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen typically involves multiple steps, starting with the preparation of the cyclen core. The cyclen core can be synthesized through a series of cyclization reactions involving amines and formaldehyde. Once the cyclen core is obtained, the introduction of methyl groups and esterification reactions are carried out to attach the benzyl and tert-butyl ester groups. Common reagents used in these reactions include methyl iodide, benzyl chloride, and tert-butyl alcohol, often in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the synthesis is crucial for industrial applications, and methods such as solvent-free reactions and microwave-assisted synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ester groups to alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines and alcohols.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and materials science.
Biology: The compound’s metal-binding properties are exploited in biological research, particularly in the development of metal-based drugs and diagnostic agents. It can be used to deliver metal ions to specific biological targets, enhancing the efficacy of therapeutic agents.
Medicine: In medicine, the compound is investigated for its potential in drug delivery systems. Its ability to form stable complexes with metal ions can be utilized to transport metal-based drugs to specific sites in the body, improving drug targeting and reducing side effects.
Industry: Industrially, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and versatility make it suitable for various applications, including coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen primarily involves its ability to form stable complexes with metal ions. The cyclen core provides a rigid framework that can encapsulate metal ions, while the ester groups enhance solubility and stability. The compound can interact with metal ions through coordination bonds, facilitating various chemical reactions and processes. Molecular targets include metal ions such as copper, zinc, and platinum, which are involved in catalytic and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Cyclen: The parent compound without ester groups, used primarily in coordination chemistry.
2,5,8,11-Tetramethyl Cyclen: A derivative with methyl groups but without ester groups, used in similar applications.
Benzyl Ester Cyclen: A derivative with benzyl ester groups, used in drug delivery and materials science.
Uniqueness: 2,5,8,11-Tetramethyl Benzyl Ester Tri-t-Butyl Ester Cyclen is unique due to the combination of methyl, benzyl ester, and tert-butyl ester groups. This combination enhances its chemical versatility, stability, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Eigenschaften
Molekularformel |
C43H74N4O8 |
|---|---|
Molekulargewicht |
775.1 g/mol |
IUPAC-Name |
benzyl (2S)-2-[(2S,5S,8S,11S)-2,5,8,11-tetramethyl-4,7,10-tris[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate |
InChI |
InChI=1S/C43H74N4O8/c1-28-24-45(33(6)38(49)53-41(9,10)11)30(3)26-47(35(8)40(51)55-43(15,16)17)31(4)25-46(34(7)39(50)54-42(12,13)14)29(2)23-44(28)32(5)37(48)52-27-36-21-19-18-20-22-36/h18-22,28-35H,23-27H2,1-17H3/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI-Schlüssel |
FMZMTLLGDAYGBP-DZCXQCEKSA-N |
Isomerische SMILES |
C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OC(C)(C)C)C)[C@@H](C)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(C(CN(C(CN(C(CN1C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OC(C)(C)C)C)C(C)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)

![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)

![6-Methyl-5-(2,2,2-trifluoroethoxy)-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11,13,15-heptaene;hydrochloride](/img/structure/B13445238.png)



![methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B13445249.png)
![4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoyl Chloride](/img/structure/B13445254.png)

![(1-(imidazo[1,2-a]pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine](/img/structure/B13445269.png)
